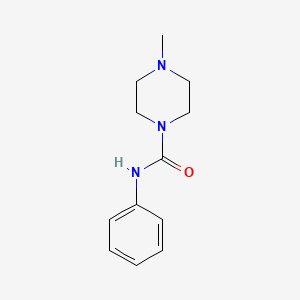
4-methyl-N-phenylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-phenylpiperazine-1-carboxamide is a chemical compound with the CAS Number: 65766-72-5 . It has a molecular weight of 219.29 and its IUPAC name is 4-methyl-N-phenyl-1-piperazinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Chemical Applications
Chemical Synthesis and Derivatives : The conversion of 2-aminopyrazine-3-carboxamide derivatives into various pteridin-4-one derivatives, including 4-mercapto-2-trifluoromethylpteridine, was investigated by Albert (1979). This study is relevant for understanding the chemical transformations and potential applications of compounds similar to 4-methyl-N-phenylpiperazine-1-carboxamide in chemical synthesis (Albert, 1979).
Novel Synthesis Techniques : Weng et al. (2011) explored the synthesis of novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, investigating their potential for HIV treatment. This research provides insights into the synthesis of structurally related compounds and their therapeutic potentials (Weng et al., 2011).
Discovery of Antagonists : Di Fabio et al. (2009) identified potent and selective NK(1) receptor antagonists through the exploration of N-phenylpiperazine analogues, demonstrating the utility of such compounds in drug discovery (Di Fabio et al., 2009).
Development of New Amides : Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, highlighting the versatility of piperazine derivatives in synthesizing pharmacologically relevant compounds (Koroleva et al., 2011).
Tuberculostatic Activity : Foks et al. (2004) investigated the tuberculostatic activity of certain phenylpiperazine derivatives, demonstrating the potential medicinal applications of these compounds (Foks et al., 2004).
Practical Synthesis of Antagonists : Ikemoto et al. (2005) reported a practical synthesis of an orally active CCR5 antagonist, showcasing the application of piperazine derivatives in developing therapeutics (Ikemoto et al., 2005).
Biomedical and Pharmacological Research
PET Imaging in Neuroinflammation : Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the potential of piperazine derivatives in neuroimaging and studying neuroinflammation (Horti et al., 2019).
Development of Anticancer Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, including carboxamide derivatives, for potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).
Adrenal and Myocardial Imaging : Hanson (1982) synthesized radioiodinated 1-carboxamidino-4-phenylpiperazine for potential use in adrenal and myocardial imaging, demonstrating the diagnostic applications of these compounds (Hanson, 1982).
Imaging of IRAK4 Enzyme in Neuroinflammation : Wang et al. (2018) synthesized a novel PET agent for imaging the IRAK4 enzyme, relevant in the context of neuroinflammation, showcasing the application of piperazine derivatives in advanced diagnostic techniques (Wang et al., 2018).
Propriétés
IUPAC Name |
4-methyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-7-9-15(10-8-14)12(16)13-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNAOFHNRSEHNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

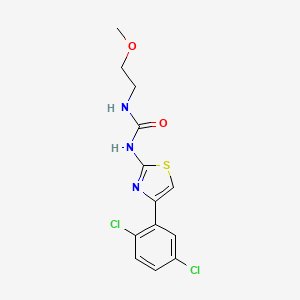
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)
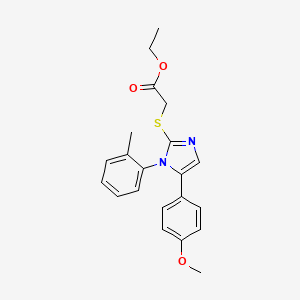

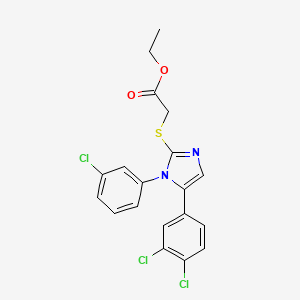
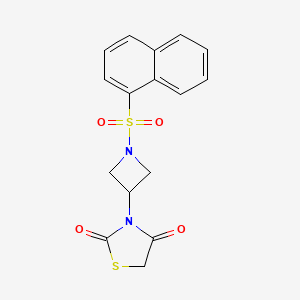
![(5-Bromofuran-2-yl)-[5-(4-bromophenyl)-3-(1,4-diphenylpyrazol-3-yl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2565958.png)

![6-(1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2565960.png)
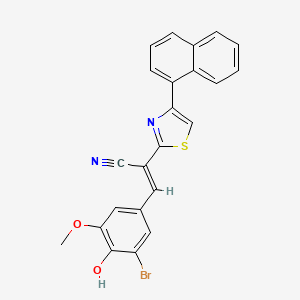
![N-[2,2,2-trichloro-1-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzamide](/img/structure/B2565962.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(oxolan-2-ylmethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2565963.png)